N-Cyano-N''-(4-hydroxyphenyl)guanidine

Description

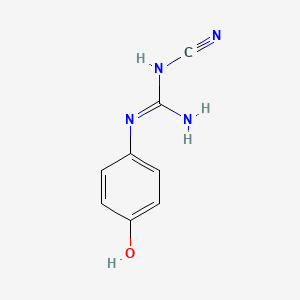

N-Cyano-N''-(4-hydroxyphenyl)guanidine is a guanidine derivative characterized by a cyano (-CN) group and a 4-hydroxyphenyl (-C₆H₄OH) substituent. Guanidine derivatives are widely studied for their diverse chemical and biological properties, including applications in medicinal chemistry and materials science.

Properties

CAS No. |

138910-31-3 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

1-cyano-2-(4-hydroxyphenyl)guanidine |

InChI |

InChI=1S/C8H8N4O/c9-5-11-8(10)12-6-1-3-7(13)4-2-6/h1-4,13H,(H3,10,11,12) |

InChI Key |

MIPYIOXKNPDVOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)NC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-(4-hydroxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with an appropriate amine in the presence of a catalyst. For example, scandium (III) triflate can be used as a catalyst under mild conditions in water . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines .

Industrial Production Methods

Industrial production of guanidines, including N-Cyano-N’'-(4-hydroxyphenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods provide efficient and scalable routes for the production of guanidines.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-Cyano-N’'-(4-hydroxyphenyl)guanidine include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .

Scientific Research Applications

N-Cyano-N’'-(4-hydroxyphenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’'-(4-hydroxyphenyl)guanidine involves its interaction with molecular targets and pathways. For example, substituted cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling . The compound’s ability to form hydrogen bonds and its planarity contribute to its interaction with biological molecules .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on guanidine derivatives significantly affect their physical and chemical behavior. Below is a comparative analysis of key analogs:

Key Observations :

- Melting Points : Compounds with bulkier substituents (e.g., compound 20) exhibit higher melting points (86–88°C) compared to those with smaller groups (e.g., compound 25: 56–58°C), likely due to reduced molecular flexibility and increased van der Waals interactions .

- Spectral Data : The ¹H-NMR of compound 25 shows distinct signals for aromatic protons (δ 6.45–8.07 ppm) and methyl groups (δ 2.23 ppm), highlighting the influence of electron-donating methoxy groups on chemical shifts .

- Structural Features: In N''-(4-methoxyphenyl)-guanidine, the C1–N3 bond length (1.2889 Å) indicates partial double-bond character, while deviations in bond angles (115.10–125.61°) suggest a non-planar CN₃ geometry .

Impact of Hydroxyphenyl vs. Methoxyphenyl Substituents

The substitution of a hydroxyl (-OH) group (as in the target compound) for a methoxy (-OCH₃) group (as in compound 25 or ) introduces significant differences:

- Hydrogen Bonding : The -OH group in the target compound may enhance solubility in polar solvents and stabilize crystal structures via intermolecular hydrogen bonds, contrasting with the methoxy group’s weaker dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.